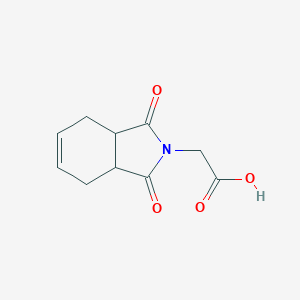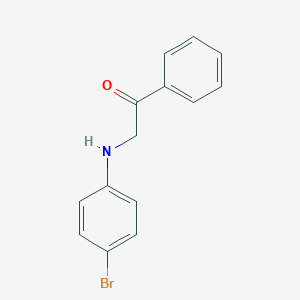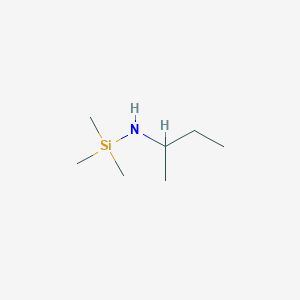![molecular formula C24H18N2O3 B186276 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 5841-97-4](/img/structure/B186276.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a fluorescent dye that has been used in a variety of applications, including cell imaging, protein labeling, and drug discovery. In
作用机制
The mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins, nucleic acids, and lipids. This binding results in a change in the fluorescence properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, allowing researchers to track the location and movement of the labeled biomolecule.
生化和生理效应
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is generally considered to be non-toxic and has not been shown to have any significant physiological effects. However, the compound can bind to specific biomolecules, which could potentially interfere with their normal function. It is important to note that the concentration of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide used in experiments is typically much lower than the concentration required to produce any significant effects.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is its fluorescent properties, which allow researchers to track the movement and interactions of labeled biomolecules in real-time. The compound is also relatively easy to synthesize and has a high yield. However, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide does have some limitations. For example, the compound can bind to multiple biomolecules, which can make it difficult to isolate and study a specific target. Additionally, the fluorescent properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can be affected by factors such as pH and temperature, which can complicate experiments.
未来方向
There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. One area of interest is the development of new labeling techniques that could improve the specificity and sensitivity of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide labeling. Another area of interest is the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging, where the compound could be used to track the movement and interactions of biomolecules in real-time. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide could be used in the development of new drug candidates, where it could be used to identify potential drug targets and screen for potential drug candidates.
Conclusion:
In conclusion, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been used extensively in cell imaging, protein labeling, and drug discovery. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several advantages, including its fluorescent properties and ease of synthesis, but also has some limitations, such as its potential to bind to multiple biomolecules. There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, including the development of new labeling techniques and the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging and drug discovery.
合成方法
The synthesis of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-bromobenzofuran to form N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. The yield of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is typically high, and the purity can be improved through recrystallization.
科学研究应用
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its fluorescent properties. The compound has been used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has also been used in drug discovery, where it can be used to identify potential drug targets and screen for potential drug candidates.
属性
CAS 编号 |
5841-97-4 |
|---|---|
产品名称 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
分子式 |
C24H18N2O3 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-9-18(15(2)11-14)24-26-19-13-17(8-10-21(19)29-24)25-23(27)22-12-16-5-3-4-6-20(16)28-22/h3-13H,1-2H3,(H,25,27) |
InChI 键 |
VCSDIGJEDXOTGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)


![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)

![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)




![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)

